Product packaging for 1-(5-Nitrofuran-2-yl)ethanol(Cat. No.:CAS No. 18753-50-9)

1-(5-Nitrofuran-2-yl)ethanol

Cat. No.: B097034
CAS No.: 18753-50-9
M. Wt: 157.12 g/mol
InChI Key: HYGBOXNOCHXRPO-UHFFFAOYSA-N
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Description

1-(5-Nitrofuran-2-yl)ethanol (CAS Number: 18753-50-9) is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.12 g/mol. It is characterized by a nitrofuran ring system, a structural motif widely recognized in medicinal chemistry for its potent biological activity. This compound serves as a valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research. The core nitrofuran structure is a privileged scaffold in drug discovery, particularly in the development of antimicrobial agents. Recent scientific literature highlights that nitrofuran derivatives demonstrate significant broad-spectrum antifungal activity against challenging pathogens such as Candida species, Cryptococcus neoformans , and dermatophytes like Trichophyton rubrum . Furthermore, structurally related nitrofuran-based compounds have shown promising antileishmanial activity against the promastigote form of Leishmania major , indicating the potential of this chemical class in treating neglected tropical diseases . The mechanism of action for nitrofuran compounds typically involves enzymatic reduction of the nitro group within the microbial cell, generating reactive intermediates that cause oxidative stress and damage to essential cellular components like DNA and proteins. Researchers value this compound for its functional group, which can be utilized in further chemical transformations to create more complex molecules for biological evaluation. It is important to note that nitrofuran compounds are intended for research purposes only. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Comprehensive safety data specific to this compound should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4 B097034 1-(5-Nitrofuran-2-yl)ethanol CAS No. 18753-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitrofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGBOXNOCHXRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of the 5 Nitrofuran Moiety in Organic and Medicinal Chemistry Research

The 5-nitrofuran moiety is a well-established pharmacophore, a molecular fragment responsible for a drug's biological activity. nih.gov Its presence is a hallmark of a class of synthetic antibacterial agents that have been in use for over half a century. mdpi.com Compounds such as nitrofurantoin (B1679001) and furazolidone, which contain this moiety, have long been employed to treat bacterial infections. mdpi.comnih.gov The mechanism of action is generally understood to involve the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other vital cellular components. nih.govnih.govresearchgate.net This reactivity is crucial to their antibacterial effect.

The significance of the 5-nitrofuran group extends beyond its antibacterial properties. Researchers have explored its incorporation into a wide array of molecular scaffolds to develop novel therapeutic agents. nih.govresearchgate.net This has led to the investigation of nitrofuran derivatives for a range of applications, including antifungal and antiprotozoal treatments. mdpi.commdpi.com The versatility of the 5-nitrofuran moiety makes it a valuable building block in the design of new drugs. nih.gov

Rationale for Focused Academic Investigation of Alcohol Functionalized Nitrofuran Compounds

The academic interest in alcohol-functionalized nitrofuran compounds, such as 1-(5-Nitrofuran-2-yl)ethanol, stems from the potential to modulate the physicochemical and biological properties of the parent nitrofuran structure. The introduction of a hydroxyl group can influence several key parameters:

Solubility and Bioavailability: The hydroxyl group can increase the polarity of the molecule, potentially improving its solubility in aqueous environments, which is a critical factor for drug delivery and efficacy.

Metabolic Pathways: The alcohol functionality provides a site for metabolic transformations, such as oxidation or conjugation, which can affect the compound's duration of action and clearance from the body.

Target Interactions: The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition. This can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov

Synthetic handles: From a synthetic chemistry perspective, the alcohol group serves as a versatile functional handle for further molecular modifications, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

Historical and Contemporary Academic Relevance of Nitrofuran Compounds in Synthetic and Mechanistic Chemistry

Strategic Approaches for the Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the reduction of carbonyl precursors or the formation of a key carbon-carbon bond at the second position of the furan (B31954) ring.

Reduction-Based Methodologies for Carboxyl and Aldehyde Precursors

A direct and efficient method for synthesizing this compound involves the reduction of its corresponding aldehyde precursor, 5-nitro-2-furaldehyde (B57684). This transformation is commonly achieved using selective reducing agents that can reduce the aldehyde functionality without affecting the sensitive nitro group on the furan ring.

One documented method involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). scispace.com In this procedure, 5-nitrofurfural is dissolved in methanol at a reduced temperature (0 °C), and sodium borohydride is added portion-wise. The reaction proceeds efficiently to yield (5-nitrofuran-2-yl)methanol. scispace.com A similar reduction of the corresponding ketone, 1-(5-nitrofuran-2-yl)ethan-1-one, would yield the target secondary alcohol, this compound.

An alternative reduction-based approach starts with 5-nitro-2-furoic acid. nist.govresearchgate.net The carboxylic acid is first converted into an ester, such as ethyl 5-nitrofuran-2-carboxylate, through Fischer esterification using an alcohol (e.g., ethanol) and an acid catalyst. researchgate.net This ester can then be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). To obtain the secondary alcohol this compound, the precursor would be an ester of 2-acetyl-5-nitrofuran, which is less common. The more straightforward precursor remains 1-(5-nitrofuran-2-yl)ethan-1-one. For the purpose of illustrating the reduction of a carbonyl group, the reduction of the aldehyde is a key related reaction.

Table 1: Reduction-Based Synthesis of Nitrofuran Alcohols This interactive table summarizes common reduction methods for nitrofuran carbonyl precursors.

Precursor Reagent(s) Solvent Product
5-Nitro-2-furaldehyde Sodium Borohydride (NaBH₄) Methanol (5-Nitrofuran-2-yl)methanol scispace.com
Ethyl 5-nitrofuran-2-carboxylate Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF (5-Nitrofuran-2-yl)methanol
1-(5-Nitrofuran-2-yl)ethan-1-one Sodium Borohydride (NaBH₄) Methanol / Ethanol (B145695) This compound

Carbon-Carbon Bond Formation Strategies at the Furan C-2 Position

The construction of the ethanol side chain on the furan ring can be effectively accomplished through carbon-carbon bond-forming reactions. The Grignard reaction is a classic and powerful tool for this purpose. byjus.com This strategy involves the nucleophilic addition of a methyl group to the carbonyl carbon of 5-nitro-2-furaldehyde.

In this synthetic route, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is reacted with 5-nitro-2-furaldehyde. byjus.commasterorganicchemistry.comyoutube.com The nucleophilic methyl group attacks the electrophilic aldehyde carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid (e.g., H₃O⁺) protonates the alkoxide to yield the final product, this compound. byjus.comyoutube.com This method is highly efficient for creating the secondary alcohol in a single, well-controlled step.

Table 2: Synthesis of this compound via Grignard Reaction This interactive table outlines the key components of the Grignard synthesis.

Furan Substrate Grignard Reagent Solvent Final Product
5-Nitro-2-furaldehyde Methylmagnesium Bromide (CH₃MgBr) Diethyl ether or THF This compound
5-Nitro-2-furaldehyde Methylmagnesium Chloride (CH₃MgCl) Diethyl ether or THF This compound

Derivatization Strategies for this compound

The presence of a reactive hydroxyl group makes this compound an excellent starting point for further chemical modifications. These derivatizations can be used to alter the molecule's properties or to link it to other chemical moieties, creating more complex and potentially bioactive compounds.

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group of this compound is amenable to a variety of chemical transformations, including esterification and conversion to other functional groups.

Esterification: The alcohol can be readily converted into esters through reaction with acyl chlorides, anhydrides, or carboxylic acids. medcraveonline.com For example, reacting this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. This reaction is a common strategy for creating prodrugs or modifying a compound's lipophilicity. medcraveonline.com

Conversion to Azide (B81097): The hydroxyl group can be transformed into an azido (B1232118) group, a crucial functional group for "click chemistry." This can be achieved through a two-step process involving conversion of the alcohol into a good leaving group (e.g., a tosylate or mesylate by reacting with tosyl chloride or mesyl chloride, respectively) followed by nucleophilic substitution with sodium azide. Alternatively, a one-pot Mitsunobu reaction with hydrazoic acid can be employed. The resulting azide, 5-(1-azidoethyl)-2-nitrofuran, is a key intermediate for synthesizing triazole conjugates. arkat-usa.org

Table 3: Key Derivatization Reactions of the Hydroxyl Group This interactive table summarizes important modifications of the alcohol functional group.

Reagent(s) Reaction Type Product Functional Group
Acyl Chloride (R-COCl) / Pyridine Esterification Ester (-O-CO-R)
Carboxylic Acid Anhydride (B1165640) ((RCO)₂O) Esterification Ester (-O-CO-R)
Tosyl Chloride, then Sodium Azide Nucleophilic Substitution Azide (-N₃)
Diphenylphosphoryl Azide (DPPA), DBU Mitsunobu-type reaction Azide (-N₃)

Functionalization of the Nitrofuran Core and Side Chain

Beyond the hydroxyl group, modifications can also be introduced to the nitrofuran ring itself or further down the ethyl side chain. Late-stage functionalization (LSF) has emerged as a powerful technique for modifying drug molecules without altering their core structure. While many studies focus on more complex nitrofuran drugs, the principles can be applied here. For instance, copper-catalyzed C-H functionalization could potentially introduce substituents at other positions of the furan ring, although this is challenging due to the directing effects of the existing groups.

More commonly, the side chain is the site of further functionalization. As discussed, the hydroxyl group can be converted to an azide, which represents a significant functionalization of the side chain. arkat-usa.org This azide can then serve as a handle for a wide range of subsequent transformations, most notably cycloaddition reactions.

Synthesis of Heterocyclic Conjugates Incorporating the Nitrofuran-Ethanol Scaffold

A major application of this compound-derived intermediates is in the synthesis of hybrid molecules where the nitrofuran scaffold is conjugated to another heterocyclic system. The synthesis of 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, is a prime example. nih.govscispace.com

The process begins with the conversion of this compound to its corresponding azide, 5-(1-azidoethyl)-2-nitrofuran, as described in section 2.2.1. This azide intermediate can then be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). arkat-usa.org This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. This modular approach allows for the rapid synthesis of large libraries of nitrofuran-triazole conjugates for biological screening. nih.gov

Other heterocyclic systems can also be conjugated. For example, literature describes the synthesis of nitrofuran-containing thiadiazoles and oxadiazoles, often starting from 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid hydrazide. nih.govnih.gov By adapting these synthetic routes, the this compound scaffold can be incorporated into a diverse range of fused and linked heterocyclic systems.

Table 4: Representative Scheme for 1,2,3-Triazole Conjugate Synthesis This interactive table illustrates the click-chemistry approach to synthesize nitrofuran-triazole hybrids.

Step Starting Material Reagent(s) Intermediate / Product

Novel Synthetic Routes to Related Nitrofuran Scaffolds

The core structure of this compound is a foundational component of a broader class of nitrofuran derivatives. Research into novel synthetic methodologies often focuses on creating more complex heterocyclic systems built upon this nitrofuran core. These efforts aim to explore new chemical space and develop compounds with unique properties. A common strategy involves using key nitrofuran precursors, such as 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid, to construct diverse scaffolds, including oxadiazoles, thiadiazoles, and pyrazoles.

One prevalent synthetic pathway is the conversion of 5-nitro-2-furaldehyde into N-acylhydrazones, which serve as versatile intermediates. For instance, the reaction of aroylhydrazides with 5-nitro-2-furaldehyde in ethanol yields N-acylhydrazones. These intermediates can then undergo cyclization with reagents like acetic anhydride to form 1,3,4-oxadiazole (B1194373) rings, resulting in compounds such as 1-(2-(5-nitrofuran-2-yl)-5-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanones. mdpi.com This multi-step process allows for the introduction of various aryl substituents, enabling the creation of a library of related compounds.

Another significant approach involves the synthesis of thiadiazole-containing nitrofuran derivatives. These syntheses often begin with the conversion of a nitrofuran precursor into a thiosemicarbazone, followed by cyclization. medipol.edu.trscispace.com For example, reacting 5-nitro-2-furaldehyde with thiosemicarbazide (B42300) produces 5-nitrofuran-2-carbaldehyde thiosemicarbazone. This intermediate can then be reacted with α-bromoarylethanone derivatives to yield 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives. medipol.edu.tr Similarly, 2-chloro-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole can be reacted with various amines or thiols to introduce diverse functional groups at the 2-position of the thiadiazole ring, yielding compounds like 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylamino)ethanol. tandfonline.comresearchgate.net

The following table summarizes the synthesis of different nitrofuran scaffolds starting from common precursors.

Starting MaterialIntermediateReagentsResulting ScaffoldRef
5-Nitro-2-furaldehydeN-AcylhydrazonesAroylhydrazides, Acetic Anhydride1,3,4-Oxadiazole mdpi.com
5-Nitro-2-furaldehydeThiosemicarbazoneThiosemicarbazide, α-bromoarylethanonesThiazole (B1198619) medipol.edu.tr
5-Nitro-2-furoic Acid2-Chloro-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleThionyl Chloride, Thiosemicarbazide, POCl₃, Ethanolamine2-Amino-1,3,4-thiadiazole tandfonline.com
5-Nitro-2-furoic Acid5-Nitrofuran-2-carbohydrazideEthanol, Hydrazine Hydrate, Aryl ChloridesHydrazone researchgate.netjst.go.jp

Exploration of Sustainable and Green Chemistry Approaches in Nitrofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrofuran derivatives to enhance efficiency, reduce waste, and improve safety. These approaches focus on minimizing hazardous substances, using safer solvents, and employing energy-efficient techniques like microwave irradiation, mechanochemistry, and continuous flow synthesis. mdpi.comrsc.org

Microwave-Assisted Synthesis has emerged as a powerful tool for accelerating the synthesis of nitrofuran-based heterocycles. nih.gov For example, the synthesis of 1,3,4-oxadiazole derivatives and pyrimidine (B1678525) analogues from nitrofuran precursors has been achieved with significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comijnrd.org The reaction of 5-nitro-2-furfural with various thiosemicarbazides under microwave irradiation is another efficient method for producing 5-nitrofuran-2-yl derivatives. researchgate.net This technique not only speeds up the reaction but also often leads to cleaner products with less by-product formation. mdpi.com

Mechanochemistry offers a solvent-free alternative for the synthesis of nitrofuran compounds. A notable example is the "no solvent, no base" preparation of nitrofurantoin (B1679001), a widely used nitrofuran-based pharmaceutical. rsc.org This method involves the grinding of reactants in a ball mill, eliminating the need for organic solvents and simplifying the work-up process, as pure compounds are often obtained without further purification. This approach is highly energy-efficient and has a low environmental impact. rsc.org

Continuous Flow Synthesis represents a significant advancement for safely and efficiently producing key nitrofuran intermediates. The nitration of furfural (B47365) to produce nitrofurfural, a critical building block, is often hampered by harsh reaction conditions and the unstable nature of nitrating agents like acetyl nitrate (B79036). researchgate.net A robust continuous flow platform that generates acetyl nitrate in situ has been developed to address these challenges. This automated system allows for the safe nitration of furfural with high reproducibility, affording key intermediates that can be converted into nitrofuran pharmaceuticals like nifuroxazide (B1678864) and nitrofurantoin in excellent yields within minutes. researchgate.net

The table below highlights various green chemistry approaches used in the synthesis of nitrofuran scaffolds.

Green Chemistry MethodNitrofuran ScaffoldKey AdvantagesResearch FindingsRef
Microwave Irradiation1,3,4-Oxadiazoles, PyrimidinesReduced reaction time, increased yield, less waste.Effective for synthesizing various biologically active heterocyclic derivatives. mdpi.comnih.govijnrd.org
MechanochemistryHydantoins (Nitrofurantoin)Solvent-free, base-free, energy-efficient, high purity.Achieved gram-scale synthesis of nitrofurantoin without organic solvents or work-up. rsc.org
Continuous FlowNitrofurfural, NifuroxazideEnhanced safety, high reproducibility, rapid synthesis.Enabled safe in-situ generation of acetyl nitrate for efficient nitration of furfural. researchgate.net
Ultrasound-Mediation1,3,4-OxadiazolesEnhanced reaction rates, energy conservation.Considered an eco-friendly process for improving product yield. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound provides critical data for identifying the various hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, protons on the furan ring are typically found in the aromatic region of the spectrum, while those on the ethanol substituent appear at a higher field.

In a typical ¹H NMR spectrum of a related compound, (S)-1-(furan-2-yl)ethanol, the methyl protons (CH₃) appear as a doublet at approximately 1.56 ppm due to coupling with the adjacent methine proton. researchgate.net The methine proton (CH) of the ethanol group shows as a quartet around 4.88 ppm, and the furan ring protons are observed as distinct signals at 6.25 ppm, 6.35 ppm, and 7.35 ppm. researchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to shift the signals of the furan protons further downfield.

Table 1: Representative ¹H NMR Data for Furan-Ethanol Derivatives

Functional Group Chemical Shift (δ) Range (ppm) Multiplicity
-CH₃ (ethanol) ~1.56 Doublet
-CH (ethanol) ~4.88 Quartet
Furan Ring Protons 6.25 - 7.35 Doublet/Multiplet

Data is for the related compound (S)-1-(furan-2-yl)ethanol and serves as a reference. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

In the ¹³C NMR spectrum of a similar nitrofuran derivative, the carbon atoms of the furan ring typically resonate between 113 and 153 ppm. nih.gov The carbon attached to the nitro group is significantly deshielded and appears at the lower end of this range. The carbons of the ethanol side chain would be expected at higher field values. For example, in related structures, the carbon of a methyl group can appear around 21-23 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ) Range (ppm)
Furan Ring Carbons 110 - 160
-CH(OH)- 60 - 70
-CH₃ 20 - 30

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the ethanol group. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy provide valuable insights into the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound would include:

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. tandfonline.com

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. mdpi.comtandfonline.com

C-H stretching vibrations for the aliphatic and aromatic parts of the molecule.

C-O stretching of the alcohol group.

Vibrations associated with the furan ring. tandfonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Alcohol) 3400 - 3200 (broad)
NO₂ (asymmetric stretch) ~1535
NO₂ (symmetric stretch) ~1354
C=C (furan ring) ~1508, 1593
C-O-C (furan ring) ~1238

Data is for related nitrofuran compounds and serves as a reference. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system of the nitrofuran ring results in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the electronic structure of the molecule. The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. Analysis of the spectrum can provide insights into the electronic properties of this compound. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragment Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and sensitive detection of nitrofuran compounds. It provides critical information on molecular weight and fragmentation patterns, which are essential for unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many nitrofuran derivatives, typically generating protonated molecules [M+H]⁺ with minimal in-source fragmentation. nih.gov This allows for clear determination of the molecular weight. ESI is often performed in the positive ion mode for these compounds. vliz.be

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. In this technique, the protonated molecule (the precursor ion) is isolated and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions (fragments). unito.it The fragmentation pattern serves as a structural fingerprint of the molecule. For many nitrofuran metabolites, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation, often employing Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for enhanced selectivity and sensitivity. vliz.beresearchgate.net

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The MS/MS fragmentation would likely involve characteristic neutral losses, such as the loss of a water molecule (-18 Da) from the ethanol group and the loss of the nitro group (-46 Da). libretexts.org

Table 1. Postulated ESI-MS/MS Fragmentation Data for this compound
CompoundPrecursor Ion [M+H]⁺ (m/z)Postulated Major Product Ions (m/z)Associated Neutral Loss
This compound172.04154.03H₂O (Water)
126.05NO₂ (Nitro group)
108.04H₂O + NO₂

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This capability allows for the determination of the elemental composition of a molecule, serving as a powerful tool for confirming the identity of a compound. sci-hub.se For this compound, HRMS would be used to measure the mass of the [M+H]⁺ ion and compare it to the theoretical calculated value, providing strong evidence for its elemental formula (C₆H₈NO₄). Several studies on nitrofuran derivatives utilize HRMS to confirm the composition of synthesized compounds. rsc.orgnih.gov

Table 2. Theoretical HRMS Data for this compound
CompoundElemental FormulaIonTheoretical Exact Mass (m/z)
This compoundC₆H₇NO₄[M+H]⁺172.0448

Application of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is the benchmark method for accurate quantification in complex matrices. nih.gov This technique involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample as an internal standard. iaea.org Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. researchgate.net LC-IDMS/MS methods are extensively validated and used for the official monitoring of regulated nitrofuran metabolites in food products. vliz.benih.gov For the precise quantification of this compound, a corresponding isotopically labeled standard (e.g., this compound-d₄) would be synthesized and used to construct a calibration curve.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides definitive information about bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule. The process involves diffracting X-rays off a single, high-quality crystal of the compound and analyzing the resulting diffraction pattern. libretexts.org While X-ray crystallography has been used to determine the structures of various nitrofuran derivatives iucr.orgjst.go.jp, a published crystal structure specifically for this compound was not identified in a review of the scientific literature. The successful application of this technique would require the growth of suitable single crystals of the compound, which can be achieved through methods like slow evaporation from a saturated solution. iucr.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the most common method for the analysis and purification of nitrofuran compounds. nih.govijcpa.in Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times and is frequently coupled with mass spectrometry for the analysis of nitrofuran residues. shimadzu.comacs.org

A typical analysis involves a C18 or a phenyl-hexyl stationary phase, which provides retention for the moderately polar nitrofuran compounds. ijcpa.inresearchgate.net The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Additives like formic acid or ammonium (B1175870) formate (B1220265) are often included at low concentrations (e.g., 0.1%) to facilitate protonation and improve peak shape and ionization efficiency for MS detection. nih.gov Since this compound is a chiral molecule, specialized chiral HPLC columns (e.g., Daicel Chiralpak) could be employed to separate its enantiomers. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, its application to the routine analysis of nitrofuran metabolites is limited. nih.gov The primary challenge lies in the low volatility and thermal instability of these polar metabolites.

To address this, a critical sample preparation step involving derivatization is necessary to convert the non-volatile metabolites into species suitable for GC-MS analysis. xml-journal.net This process chemically modifies the analyte to increase its volatility and thermal stability. While derivatization is a common strategy in GC-MS, specific and detailed methods for the routine analysis of this compound and other key nitrofuran metabolites are not widely reported, with LC-MS/MS being the predominantly preferred method. nih.govresearchgate.net In principle, the derivatized metabolite would be introduced into the GC system, where it is vaporized and separated on a chromatographic column before being detected by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the determination and confirmation of nitrofuran metabolites in complex mixtures such as food products of animal origin. nih.govresearchgate.net This technique offers high sensitivity, specificity, and reliability, making it suitable for detecting trace levels of these compounds. nih.govresearchgate.net

The analytical strategy for nitrofuran metabolites involves an initial acid hydrolysis step to release the protein-bound residues from the sample matrix. irispublishers.com This is followed by derivatization, most commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), to create a more stable and ionizable derivative (a nitrophenyl derivative) that is amenable to LC-MS analysis. irispublishers.comresearchgate.net This derivatization is crucial as it significantly improves the ionization efficiency of the metabolites in the electrospray ion source of the mass spectrometer. researchgate.net

Following derivatization, the sample undergoes extraction and clean-up, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components. researchgate.netirispublishers.com The purified extract is then injected into the LC-MS/MS system.

The LC system separates the derivatized metabolites from other compounds in the extract. The separated compounds then enter the mass spectrometer, which acts as a highly selective and sensitive detector. In tandem MS/MS, specific precursor ions of the derivatized metabolites are selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM), provides a high degree of certainty in the identification and quantification of the target analytes, even at very low concentrations. gcms.cz

The tables below summarize typical parameters and findings from LC-MS/MS methods developed for the analysis of nitrofuran metabolites (after derivatization) in various complex matrices.

Table 1: LC-MS/MS Method Parameters for Nitrofuran Metabolite Analysis

Parameter Description
Sample Matrix Seafood, Honey, Animal Tissue, Milk, Eggs
Sample Preparation Acid Hydrolysis (e.g., with HCl), Derivatization with 2-nitrobenzaldehyde (2-NBA), Liquid-Liquid Extraction (LLE) with ethyl acetate, Solid-Phase Extraction (SPE) clean-up. researchgate.netirispublishers.combyopera.com
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column. nih.govnih.gov
Mobile Phase A gradient of water (often with additives like ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol. gcms.cz
Ionization Positive Electrospray Ionization (ESI+). researchgate.net

| Detection | Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode. nih.govgcms.cz |

Table 2: Performance Characteristics of LC-MS/MS Methods for Nitrofuran Metabolites

Analyte (Metabolite) Matrix Limit of Quantitation (LOQ) Recovery Reference
3-amino-2-oxazolidinone (AOZ) Honey 0.25 ppb 92-103% researchgate.net
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) Honey 0.25 ppb 92-103% researchgate.net
Semicarbazide (SEM) Honey 0.25 ppb 92-103% researchgate.net
1-aminohydantoin (AHD) Honey 0.25 ppb 92-103% researchgate.net
All four metabolites Crawfish <0.05 µg/kg Not specified nih.gov

These methods demonstrate the capability to detect and quantify nitrofuran metabolites at levels well below the Minimum Required Performance Limits (MRPL) set by regulatory bodies like the European Union. nih.govresearchgate.net The combination of derivatization with highly selective and sensitive LC-MS/MS analysis provides a robust framework for monitoring the illegal use of nitrofuran antibiotics in food production.

Computational Chemistry and Theoretical Studies of 1 5 Nitrofuran 2 Yl Ethanol and Analogs

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of nitrofuran derivatives. These computational methods provide insights into the electronic structure, reactivity, and stability of compounds like 1-(5-nitrofuran-2-yl)ethanol and its analogs.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. aps.orgyoutube.com It is particularly effective for studying nitrofuran derivatives due to its balance of accuracy and computational cost. DFT calculations can determine the equilibrium geometry of the molecules and predict various electronic parameters that are crucial for understanding their reactivity. researchgate.net For instance, studies on related nitrofuran compounds often employ the B3LYP functional combined with basis sets like 6-31G* or 6-311++G(d,p) to optimize molecular structures and calculate vibrational frequencies. mdpi.comnih.gov

These calculations provide valuable data for Quantitative Structure-Activity Relationship (QSAR) models. aimspress.com In such models, electronic descriptors derived from DFT, which quantify aspects of a molecule's electronic structure, are correlated with biological activity. This approach helps in understanding how the electronic characteristics of nitrofuran analogs influence their function, suggesting that the reduction of the nitro group is a necessary, though not solely determining, step in their mechanism of action. researchgate.net The optimized geometric parameters obtained from DFT also form the foundation for further analyses, such as the examination of frontier molecular orbitals and molecular electrostatic potential surfaces. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. For nitrofuran derivatives, analysis of the frontier orbitals often reveals that the electron density in the HOMO and LUMO is distributed across the π-system of the molecule. The electronic transitions, such as the π→π* transition from the HOMO to the LUMO, can be calculated and correlated with experimental UV-Vis spectra. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. nih.gov These descriptors provide a quantitative basis for comparing the reactivity of different this compound analogs.

Table 1: Calculated Global Reactivity Descriptors.
ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The ability of an atom to attract shared electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov
Chemical Softness (S)1 / (2η)The reciprocal of hardness; soft molecules are more reactive. nih.gov
Electrophilicity Index (ω)μ2 / (2η) where μ ≈ -χA measure of the energy lowering of a system when it accepts electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and allowing for the identification of regions prone to electrophilic and nucleophilic attack. mdpi.com

In a typical MEP map, different colors signify different potential values. Regions of negative potential (often colored red or yellow) are rich in electrons and are susceptible to attack by electrophiles. mdpi.comresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive sites for nucleophiles. mdpi.comresearchgate.net For nitroaromatic and nitroheterocyclic compounds, the presence of the strongly electron-withdrawing nitro (–NO₂) group significantly influences the MEP. tandfonline.comtandfonline.comnih.gov

In the case of this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group and the furan (B31954) ring, making these areas likely sites for electrophilic interaction. mdpi.comresearchgate.net The hydrogen atoms, particularly the hydroxyl proton of the ethanol (B145695) side chain, would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic attack. semanticscholar.org The MEP map thus provides a comprehensive picture of the molecule's reactivity based on its electronic landscape. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling (Focus on Chemical Binding Mechanisms)

Computational modeling, particularly molecular docking, serves as a powerful tool for investigating the interactions between small molecules like this compound and their macromolecular targets at an atomic level. This in silico approach predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the chemical mechanisms that underpin its biological activity. By simulating the binding process, researchers can identify key structural features and intermolecular forces that govern the ligand-target recognition and affinity, which is essential for understanding structure-activity relationships and designing novel therapeutic agents.

Prediction of Binding Sites and Modes with Macromolecular Receptors

Molecular docking simulations have been instrumental in identifying the potential binding sites and binding modes of nitrofuran derivatives within various biological targets. A primary target for many nitrofuran compounds is bacterial nitroreductase, an enzyme essential for their bioactivation.

Computational studies on a series of nitrofuran derivatives targeting E. coli nitroreductase (PDB ID: 1YLU) have successfully predicted the binding interactions within the enzyme's active site. ajprd.comresearchgate.net These models show that the ligands orient themselves to interact with a specific constellation of amino acid residues. The common binding interactions for many nitrofuran analogs consistently involve residues such as Glutamic acid (GLU 165), Arginine (ARG 207), and Lysine (LYS 205). ajprd.com For instance, one potent derivative, compound 2a in the study by Kolageri et al., was found to interact with GLU 165, ARG 10 & 207, Serine (SER 39 & 12), Glutamine (GLN 142), and LYS 205. researchgate.net

Beyond bacterial nitroreductases, computational studies have explored other potential macromolecular receptors. Docking studies on a series of nitrofuran and nitrothiophene derivatives against trypanothione (B104310) reductase (TR), an enzyme from Trypanosoma cruzi, explored three possible binding sites: the active site, the dimer interface, and the coenzyme NADPH binding site. researchgate.net The results from these simulations suggested that the compounds were most likely to bind at the dimer interface site, though binding within the active site was also observed, aligning with experimental data that pointed towards a mixed type of inhibition. researchgate.net Further research has identified other potential targets for nitrofuran analogs, including the chaperonin system GroEL/ES and other nitroreductases like NfsA, NfsB, and azoreductase (AzoR). nih.govnih.govsemanticscholar.org

The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the interaction's strength. Lower scores typically indicate a more favorable binding energy.

Compound/AnalogMacromolecular Target (PDB ID)Predicted Binding Score (kcal/mol)Key Interacting Residues
Hydroxymethyl nitrofurantoin (B1679001)E. coli nitroreductase (1YLU)-8.8GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 researchgate.net
Nifuroxazide (B1678864)E. coli nitroreductase (1YLU)-8.4Not specified
NitrofurantoinE. coli nitroreductase (1YLU)-8.1GLU 165, ARG 10 & 207, SER 12, 39 & 40, LYS 205, VAL 287, GLY 166, PRO 38 researchgate.net
FurazolidoneE. coli nitroreductase (1YLU)-7.6Not specified
NitrofurazoneE. coli nitroreductase (1YLU)-7.3Not specified
NitrofurantoinHuman Serum AlbuminNot specifiedTrp214, Arg218, Ser454 dntb.gov.ua

Elucidation of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The stability of the ligand-receptor complex predicted by molecular docking is governed by a combination of non-covalent intermolecular forces. The precise nature and geometry of these interactions determine the specificity and affinity of the binding.

Hydrophobic Interactions: These forces arise from the tendency of non-polar molecular surfaces to minimize contact with the surrounding aqueous environment. youtube.com The furan ring of this compound and other non-polar substituents on its analogs can engage in hydrophobic contacts with non-polar amino acid residues in the binding pocket, such as valine or leucine. This interaction is driven by an increase in the entropy of water molecules and is crucial for the initial recognition and desolvation of the ligand from the bulk solvent. youtube.com

π-Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. The furan ring of the nitrofuran scaffold can interact with the aromatic side chains of amino acids like Tryptophan, Tyrosine, or Phenylalanine within the binding site. These stacking interactions, which can occur in parallel or T-shaped orientations, contribute to the binding affinity and help to properly orient the ligand within the active site.

Type of Intermolecular ForceDescriptionPotential Interacting Groups on Nitrofuran LigandPotential Interacting Amino Acid Residues
Hydrogen BondingInteraction between a hydrogen bond donor (e.g., N-H, O-H) and an acceptor (e.g., N, O). youtube.comNitro group (O atoms), Furan ring (O atom), Ethanol moiety (-OH group)Serine (SER), Arginine (ARG), Lysine (LYS), Glutamic Acid (GLU), Glutamine (GLN) ajprd.comresearchgate.net
Hydrophobic InteractionsAssociation of non-polar surfaces to minimize contact with water. youtube.comFuran ring, Alkyl portions of the structureValine (VAL), Leucine (LEU), Isoleucine (ILE), Proline (PRO) researchgate.net
π-StackingNon-covalent interaction between aromatic rings.Furan ringTryptophan (Trp), Phenylalanine (PHE), Tyrosine (TYR) dntb.gov.ua

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models, in particular, use statistical and machine learning techniques to build mathematical models that predict the activity of new compounds. mdpi.comnih.gov

One common approach involves the development of 2D-QSAR models. In a study of 126 nitrofuran derivatives with antitubercular activity, researchers used methodologies like combinatorial protocol in multiple linear regression (CP-MLR) and partial least-squares (PLS) analysis. aimspress.comresearchgate.net These models rely on calculating a large number of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The descriptors identified as significant in this study belonged to six different classes: Constitutional, Functional, Atom Centered Fragments, Topological, Galvez, and 2D autocorrelation. researchgate.net The resulting QSAR models successfully explained 72% to 76% of the variance in the training data. aimspress.com

A key insight from such studies is the identification of crucial structural motifs. For instance, the presence of a furan ring substituted by a nitro group was confirmed to be essential for antitubercular activity. aimspress.comresearchgate.net The models also provided negative correlations, suggesting that the inclusion of certain fragments like thiazole (B1198619), morpholine (B109124), and thiophene (B33073) should be minimized for improved activity. researchgate.net

Another powerful computational approach for SAR derivation involves multivariate analysis of compound libraries. In a study aimed at designing novel compounds against Trypanosoma cruzi, researchers applied hierarchical cluster analysis (HCA) and principal component analysis (PCA) to a set of 36 previously characterized N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides. nih.gov This exploratory data analysis allowed the researchers to group compounds based on structural similarities and activity profiles, leading to the rational design of a new series of compounds that were 25-30 times more active than the reference drug. nih.gov These findings demonstrate how computational SAR can effectively guide the synthesis and optimization of lead compounds. nih.gov

Computational ApproachMethodologyKey Findings / Application
2D-QSARUtilizes molecular descriptors (e.g., topological, constitutional, functional) with Multiple Linear Regression (MLR) or Partial Least Squares (PLS). aimspress.comresearchgate.netIdentified that a 5-nitrofuran moiety is essential for antitubercular activity and that fragments like thiazole and morpholine negatively impact activity. researchgate.net
Multivariate AnalysisEmploys techniques like Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) on compound datasets. nih.govGuided the design of novel nitrofuran hydrazides with significantly enhanced trypanocidal activity against T. cruzi. nih.gov
Pharmacophore MappingIdentifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.Showed that negative potential regions over the nitro group's oxygen atoms are indispensable for potent antitubercular activity. aimspress.com

Environmental Chemistry and Fate of Nitrofuran Compounds

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For nitrofurans, key abiotic pathways include hydrolysis, photolysis, and sorption to soil and sediment.

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The hydrolytic degradation of nitrofurans, such as nitrofurantoin (B1679001), is highly dependent on pH and temperature. Studies have shown that the process is significantly slower in acidic conditions compared to neutral or alkaline environments. nih.govresearchgate.net The degradation follows first-order kinetics, with the rate increasing with temperature. nih.gov

For instance, the half-life of nitrofurantoin can range from just 0.5 days at a pH of 9 and a temperature of 60°C to as long as 3.9 years at a pH of 4 and 20°C. nih.govresearchgate.net The activation energies (Ea) calculated using the Arrhenius equation were found to be 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9 for nitrofurantoin. nih.gov The main degradation pathways are influenced by pH and can involve the protonation and cleavage of the N-N bond, cleavage of the heterocyclic non-aromatic ring, or reduction of the same ring. nih.gov

Hydrolytic Half-Lives (t½) of Nitrofurantoin at Different pH and Temperatures nih.gov
Temperature (°C)pH 4pH 7pH 9
203.9 years277.2 days12.8 days
40105.0 days17.8 days1.6 days
6010.5 days1.4 days0.5 days

Photolysis, or degradation by light, is a dominant and rapid degradation pathway for nitrofuran antibiotics in aquatic environments. nih.govumn.edu Direct photolysis is significantly more influential than indirect photochemical processes involving reactive oxygen species like singlet oxygen (¹O₂) or hydroxyl radicals (•OH). nih.govumn.edu The direct photolysis half-lives for several nitrofurans in mid-summer at 45°N latitude are estimated to be between 0.080 and 0.44 hours. nih.govumn.edu In contrast, calculated half-lives for reactions with singlet oxygen and hydroxyl radicals are much longer, ranging from 120-1900 hours and 74-82 hours, respectively. nih.govumn.edu

The photodegradation of nitrofurans can be autocatalytic. A major photodegradation product is nitrofuraldehyde, which is also light-sensitive. nih.govumn.edu The photolysis of nitrofuraldehyde can produce nitric oxide (NO), which is then oxidized to nitrous acid. This acid, in turn, catalyzes the further degradation of the parent nitrofuran compound. nih.govumn.edu

Calculated Photochemical Half-Lives of Nitrofuran Antibiotics nih.gov
CompoundDirect Photolysis (hours)Reaction with ¹O₂ (hours)Reaction with •OH (hours)
Furaltadone0.44190074
Furazolidone0.08012082
Nitrofurantoin0.17140078

Sorption describes the attachment of chemicals to solid particles like soil or sediment, which affects their mobility and bioavailability in the environment. Desorption is the release of these chemicals back into the liquid phase. The sorption of nitrofuran compounds like nitrofurantoin to soil and sediment is a significant process. researchgate.net

The sorption affinity is often described by the partition coefficient (Kd), which represents the ratio of the chemical's concentration in the solid phase to that in the liquid phase. researchgate.net For nitrofurantoin, Kd values have been found to range from 3.967 to 5.121 mL g⁻¹ for sediment samples and from 3.634 to 43.06 mL g⁻¹ for soil samples, indicating varying degrees of binding depending on the specific properties of the soil or sediment. researchgate.net Factors such as the organic carbon content of the soil strongly influence the degree of sorption. nih.gov An increase in pH and ionic strength tends to reduce the sorption coefficient values for nitrofurantoin. researchgate.net The sorption mechanism is often best described by a pseudo-second-order kinetic model. researchgate.net

Sorption Coefficients (Kd) of Nitrofurantoin in Various Environmental Matrices researchgate.net
Matrix TypeKd Range (mL g⁻¹)
Sediment Samples3.967 - 5.121
Soil Samples3.634 - 43.06

Biotic Degradation Mechanisms by Environmental Microorganisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of contaminants from the environment.

Several studies have demonstrated that environmental bacteria are capable of degrading nitrofuran compounds. scispace.comresearchgate.net Microbial consortia from both municipal and rural wastewater treatment plants have been shown to contain strains that can use nitrofurantoin as a source of carbon and energy. mdpi.com

Bacterial strains isolated from activated sludge, such as Sphingobacterium thalpophilum, Rhizobium radiobacter, and Pseudomonas aeruginosa, have shown the ability to decompose nitrofurantoin. nih.gov Other identified species capable of high degradation efficiency include Serratia marcescens, Stenotrophomonas maltophilia, Sphingomonas paucimobilis, and Ochrobactrum anthropi. scispace.commdpi.com The presence of nitrofurantoin can provoke changes in the microbial cells, such as altering cell membrane permeability and cell surface hydrophobicity. scispace.comnih.gov

The persistence of nitrofurans in the environment is influenced by the rates of both abiotic and biotic degradation. While photolysis can be rapid, hydrolysis is slow, and sorption can sequester the compounds, making them less available for degradation but also less mobile. nih.govnih.govresearchgate.net

Biodegradation studies show that the removal of nitrofurans by microbial cultures can be effective but may take time, with removal rates for nitrofurantoin ranging from 50% to 90% over a 28-day period, depending on the bacterial strain. nih.govnih.govrepec.org For some strains, a rapid increase in degradation is observed after the first couple of days of cultivation. scispace.com

Concluding Remarks and Future Research Perspectives

Identification of Key Knowledge Gaps in the Academic Understanding of 1-(5-Nitrofuran-2-yl)ethanol

A thorough review of the existing scientific literature reveals significant knowledge gaps in the academic understanding of this compound. While the broader class of nitrofuran derivatives has been the subject of extensive research, particularly in the context of antimicrobial agents, this specific compound remains largely uncharacterized.

A primary gap is the lack of dedicated studies on its synthesis and reactivity. Although general methods for the synthesis of nitrofuran derivatives exist, specific optimization and detailed mechanistic studies for this compound are absent. nih.govmdpi.com Its role as a potential building block in organic synthesis is also underexplored. frontiersin.org

Furthermore, there is a significant deficit of information regarding its potential biological activities. While many nitrofuran compounds exhibit antimicrobial properties, the specific efficacy and spectrum of activity for this compound have not been reported. evitachem.comresearchgate.net Investigations into its mechanism of action, a critical aspect of medicinal chemistry, are also missing from the current body of research.

Emerging Research Directions for Novel Nitrofuran-Based Chemical Entities

The landscape of nitrofuran chemistry is continually evolving, with several emerging research directions focused on the development of novel chemical entities with improved properties. A key area of interest is the synthesis of new nitrofuran derivatives with enhanced antimicrobial activity, particularly against drug-resistant pathogens. rsc.orgnih.gov This involves structural modifications of the nitrofuran scaffold to optimize interactions with biological targets and to overcome existing resistance mechanisms.

Another promising avenue of research is the exploration of nitrofuran-based compounds for applications beyond their traditional antimicrobial use. This includes investigating their potential as anticancer, antifungal, or antiparasitic agents. The unique electronic properties of the nitrofuran ring make it an attractive pharmacophore for the design of a diverse range of bioactive molecules. researchgate.netresearchgate.net

The development of "double-drug" strategies, where the nitrofuran moiety is combined with another pharmacophore to create a hybrid molecule with dual modes of action, is also gaining traction. researchgate.net This approach aims to enhance therapeutic efficacy and reduce the likelihood of drug resistance.

Furthermore, there is a growing interest in the late-stage functionalization of existing nitrofuran drugs to create analogues with improved pharmacological profiles. rsc.org This strategy allows for the rapid diversification of nitrofuran structures and the exploration of structure-activity relationships.

Methodological Advancements for Enhanced Research in Nitrofuran Chemistry

Recent methodological advancements are poised to significantly enhance research in nitrofuran chemistry. In the realm of synthesis, the development of continuous flow technologies offers a safer and more efficient alternative to traditional batch processes for the nitration of furan (B31954) derivatives. nih.govchemistryviews.org This is particularly important given the potentially hazardous nature of nitration reactions. The use of milder nitrating agents, such as acetyl nitrate (B79036), is also becoming more prevalent to avoid the degradation of the sensitive furan ring. nih.govchemistryviews.org

In analytical chemistry, the use of ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for the sensitive and specific detection of nitrofuran residues and their metabolites. nih.govnih.gov This technique allows for the simultaneous analysis of multiple compounds in complex matrices, which is crucial for monitoring their presence in food products and environmental samples. iaea.orgqub.ac.uk

Furthermore, advancements in computational chemistry and molecular modeling are providing valuable insights into the structure-activity relationships of nitrofuran derivatives. These tools can be used to predict the biological activity of new compounds and to guide the design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-(5-Nitrofuran-2-yl)ethanol, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Begin with a nitrofuran aldehyde precursor (e.g., 5-nitro-2-furaldehyde) dissolved in anhydrous ethanol.
  • Introduce a reducing agent (e.g., sodium borohydride) under controlled pH and temperature.
  • Monitor reaction progress via TLC (e.g., Hex:EtOAc 7:3 or 1:1 v/v) and optimize stirring duration (typically 6–12 hours).
  • Quench with water, filter precipitates, and recrystallize from ethyl acetate.
  • Yield improvements can be achieved by adjusting stoichiometry, solvent polarity, or catalytic acid (e.g., H2SO4) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • 1H/13C NMR spectroscopy : Analyze in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and nitrofuran ring integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., -OH stretch at ~3250 cm<sup>-1</sup>, nitro group vibrations at ~1527 cm<sup>-1</sup>).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns and UV detection at λmax ~300 nm .

Q. What purification strategies effectively isolate this compound from byproducts?

  • Methodological Answer :

  • Recrystallization : Use ethyl acetate or ethanol-water mixtures to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., Hex:EtOAc 8:2 to 6:4) for complex mixtures.
  • Centrifugal Partition Chromatography : For large-scale separations, optimize solvent systems (e.g., heptane/EtOAc/methanol/water) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the anti-trypanosomal activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test against Trypanosoma brucei cultures using resazurin-based viability assays.
  • Dose-response curves : Calculate EC50 values over 72-hour incubations (concentration range: 0.1–100 µM).
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices.
  • Metabolic stability : Use liver microsomes to predict pharmacokinetic profiles .

Q. What computational approaches predict the reactivity of the nitrofuran moiety during derivatization?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
  • Docking studies : Model interactions with biological targets (e.g., nitroreductase enzymes) to guide functionalization .

Q. How can solvent stability studies determine optimal storage conditions for this compound?

  • Methodological Answer :

  • Accelerated degradation tests : Incubate in methanol, ethanol, or DMSO at 40°C for 14 days.
  • NMR monitoring : Track nitro group reduction or ring-opening via <sup>1</sup>H NMR (e.g., disappearance of furan protons at δ 6.5–7.5 ppm).
  • LC-MS analysis : Identify degradation products (e.g., nitroso or amine derivatives) .

Q. What strategies resolve contradictions in reported biological activities of nitrofuran derivatives?

  • Methodological Answer :

  • Standardized protocols : Replicate studies under controlled conditions (pH, temperature, cell line passage number).
  • Purity verification : Use orthogonal analytical methods (e.g., NMR, HRMS) to exclude batch variability.
  • Multi-assay validation : Compare results across enzymatic, cellular, and phenotypic assays.
  • Meta-analysis : Statistically evaluate literature data to identify confounding variables (e.g., solvent effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.